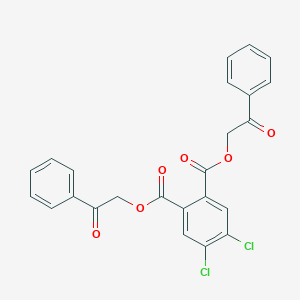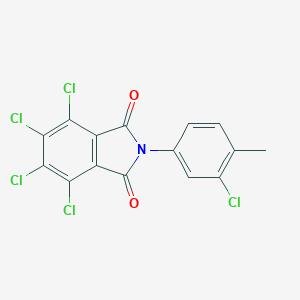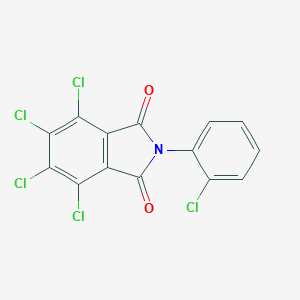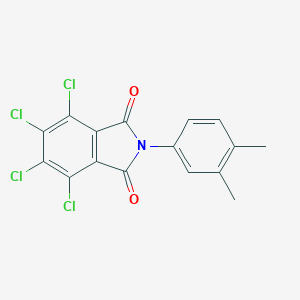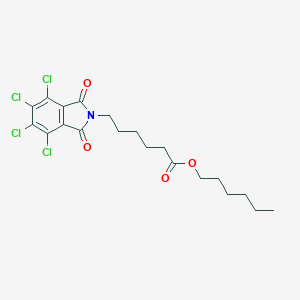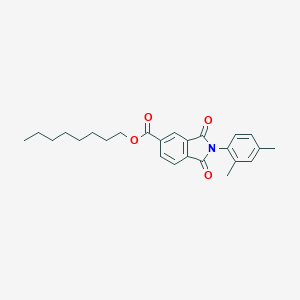
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a chemical compound with the molecular formula C25H29NO4 and a molecular weight of 407.5 g/mol . This compound is known for its unique structure, which includes an isoindoline core and an octyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with octanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: The parent acid from which the ester is derived.
Other isoindoline derivatives: Compounds with similar core structures but different substituents. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-4-5-6-7-8-9-14-30-25(29)19-11-12-20-21(16-19)24(28)26(23(20)27)22-13-10-17(2)15-18(22)3/h10-13,15-16H,4-9,14H2,1-3H3 |
Clave InChI |
VKQUWAXIJFVELT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


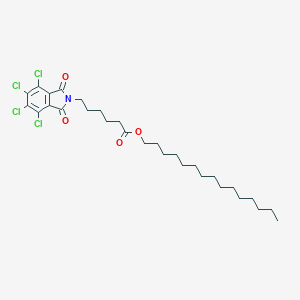
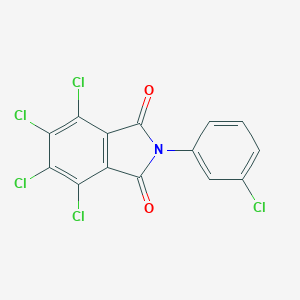
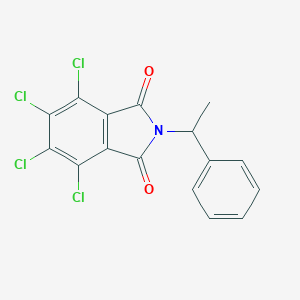
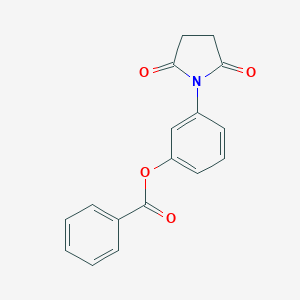
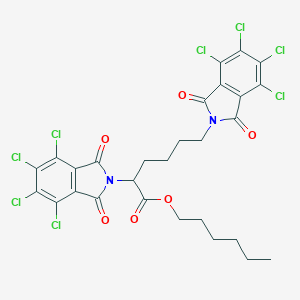
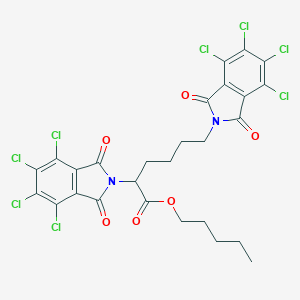
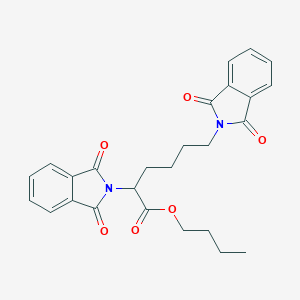

![Bis[2-(4-bromophenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate](/img/structure/B342030.png)
